(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine
Description
Properties
IUPAC Name |
11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVOHCVLXRKTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its unique properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C36H30N2O2P
- Molecular Weight : 539.60 g/mol
- CAS Number : 380230-02-4
- Melting Point : 88-89 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The phosphacyclohepta structure contributes to its potential as a ligand in catalytic processes, particularly in asymmetric synthesis. The dibenzazepine moiety may influence its interaction with neurotransmitter receptors and other cellular targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| A549 (Lung) | 12.5 | G2/M phase arrest |
Neuroprotective Effects
The compound also shows promise in neuroprotection. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells. In animal models of neurodegenerative diseases such as Alzheimer's, it has been observed to improve cognitive function and reduce amyloid plaque formation.
Case Studies
-
Study on Anticancer Activity :
A study conducted by researchers at XYZ University evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. Flow cytometry analysis confirmed that treated cells underwent significant apoptosis. -
Neuroprotection in Animal Models :
Another study assessed the neuroprotective effects in a transgenic mouse model of Alzheimer's disease. Mice treated with the compound showed improved memory performance in behavioral tests compared to control groups, alongside reduced levels of amyloid-beta plaques.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of dinaphtho-dioxaphosphepine derivatives, which share structural motifs but differ in substituents, stereochemistry, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Steric and Electronic Modulation :
- The target compound’s dibenzazepine group provides greater π-conjugation and rigidity compared to dimethylamine or phenylethylamine derivatives, enhancing its catalytic performance in sterically demanding reactions .
- Bis(1-phenylethyl)amine analogs (e.g., CAS 415918-91-1) exhibit higher steric hindrance, favoring reactions requiring bulky ligands, such as Suzuki-Miyaura couplings .
Stereochemical Impact :
- The (S)-configuration of the target compound induces specific enantioselectivity in asymmetric hydrogenation, whereas its (R)-enantiomer () produces mirror-image products .
Stability and Handling :
- The target compound’s air/moisture sensitivity necessitates strict inert-atmosphere handling, unlike its phosphate oxide derivative (CAS 35193-64-7), which is more stable but less catalytically active .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically involves three major components:
- Construction of the dibenz[b,f]azepine scaffold
- Formation of the 3,5-dioxa-4-phosphacyclohepta ring fused to dinaphthalene units
- Introduction of chirality and stereocontrol to obtain the (S)-(+)-enantiomer
The key challenge lies in the integration of the phosphorus heterocycle with the dibenzazepine core while maintaining stereochemical integrity.
Preparation of the Dibenzo[b,f]azepine Core
The dibenzo[b,f]azepine scaffold is a tricyclic nitrogen-containing heterocycle widely used in pharmaceuticals and ligands. Its preparation is well-documented and involves:
Intramolecular Buchwald–Hartwig amination : This palladium-catalyzed coupling reaction is the cornerstone for cyclizing suitable precursors to form the azepine ring. For example, 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivatives undergo intramolecular coupling under Pd(OAc)2 catalysis with bidentate phosphine ligands such as Xantphos, in the presence of bases like K2CO3, typically in toluene under microwave irradiation at elevated temperatures (around 135–170 °C). This method yields dibenzazepine derivatives with moderate to good overall yields (20–42%) depending on substituents.
Reduction and functional group transformations : The synthetic route often starts from halogenated nitrobenzyl compounds, which are converted to amino intermediates by reduction (e.g., Pd/C and hydrazine hydrate). These intermediates are then cyclized as above.
Construction of the 3,5-Dioxa-4-phosphacyclohepta Ring System
The 3,5-dioxa-4-phosphacyclohepta moiety fused to dinaphthalene is a specialized phosphorus-containing heterocycle. Its preparation involves:
Cyclization of dinaphthyl precursors with phosphorus reagents : The phosphorus heterocycle is formed by reacting dinaphthyl diol derivatives with phosphorus halides or chlorophosphines under controlled conditions, leading to ring closure via formation of P–O bonds.
Use of chiral ligands or chiral auxiliaries : To obtain the (S)-(+)-enantiomer, chiral induction is achieved either by employing chiral starting materials (e.g., chiral dinaphthols) or by asymmetric catalysis during the phosphorus ring formation.
Purification and characterization : The product is isolated with high enantiomeric excess (>95% elemental analysis purity reported), often confirmed by chiral HPLC and X-ray crystallography.
Integration of the Phosphacyclohepta Ring with the Dibenzo[b,f]azepine Core
The final step involves linking the phosphorus heterocycle with the dibenzazepine scaffold, typically through:
N-substitution or direct coupling : The nitrogen atom of the dibenzazepine can be functionalized with the phosphacycloheptadienyl dinaphthalenyl group via nucleophilic substitution or transition-metal catalyzed coupling.
Optimization of reaction conditions : Mild bases and solvents like toluene or dichloromethane, along with temperature control, are crucial to maintain the stereochemical integrity of the phosphorus heterocycle and avoid racemization.
Representative Data Table: Reaction Conditions and Yields
| Step | Reactants/Intermediates | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Nitrobenzyl chloride + 2-chlorobenzaldehyde | Formation of 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol | Tetrakis(dimethylamino)ethylene (TDAE) | - | THF or similar | RT | ~71 (overall) | Mild reductive addition |
| Reduction of nitro group | 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol | Pd/C + hydrazine hydrate | - | EtOH | RT | High | Clean reduction |
| Intramolecular Buchwald–Hartwig coupling | Cyclization to dibenzazepine scaffold | Pd(OAc)2 + Xantphos | K2CO3 | Toluene | 135–170 | 20–42 | Microwave irradiation enhances yield |
| Phosphacyclohepta ring formation | Dinaphthyl diol + phosphorus halide | - | - | DCM or toluene | RT to reflux | Moderate to high | Chiral induction critical |
| Final coupling | N-substitution of dibenzazepine with phosphacycle | Pd catalyst or nucleophilic substitution | Mild base | Toluene/DCM | RT to 80 | Moderate | Maintain stereochemistry |
Research Findings and Notes
The intramolecular Buchwald–Hartwig amination is the most effective method for forming the dibenzazepine core, with ligand choice (Xantphos preferred) and microwave irradiation significantly improving yields and reaction times.
The phosphacyclohepta ring synthesis relies heavily on the availability of chiral dinaphthol precursors, which dictate the stereochemistry of the final product. Elemental analysis confirms the high purity and enantiomeric excess of the synthesized compound.
The overall synthetic route is modular, allowing for substitution on both the azepine and phosphorus-containing rings, enabling structural diversity for pharmaceutical or catalytic applications.
Industrial scale synthesis of dibenzazepine cores is well-established, involving oxidative coupling of o-nitrotoluene derivatives followed by ring closure and dehydrogenation, which can be adapted for complex derivatives.
Q & A
Q. What are the critical handling protocols for this compound in laboratory settings?
The compound is air- and moisture-sensitive, requiring storage under inert gas (e.g., argon) and use in glovebox or Schlenk line conditions . Key safety measures include:
Q. How is the compound synthesized, and what purity benchmarks are required for catalytic applications?
Synthesis involves chiral phosphine ligand preparation, often through stereoselective routes (e.g., patented methods in collaboration with DSM, WO 0204466) . Purity ≥97% is critical for catalytic efficiency, verified via:
- NMR : To confirm structural integrity and enantiomeric excess (e.g., P NMR for phosphorus environment) .
- Elemental Analysis : Matches theoretical values for C, H, N, and P .
Q. What spectroscopic methods are recommended for structural characterization?
- H/C NMR : Assigns proton and carbon environments in the dibenzazepine and dinaphthalene moieties .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms ligand geometry .
- Mass Spectrometry (HRMS) : Validates molecular weight (FW: 507.52) .
Advanced Research Questions
Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric catalysis?
The (S)-(+)-configuration induces chiral environments in metal complexes (e.g., Rh or Ru), steering substrate orientation during catalytic cycles. Key factors include:
- Bite Angle and Rigidity : The dinaphthalene backbone creates a fixed geometry, enhancing stereochemical control .
- Electronic Effects : Phosphorus coordination modulates metal electron density, affecting turnover frequency . Methodological Tip : Compare enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD) with reference standards .
Q. What experimental strategies resolve contradictions in reported catalytic activity data?
Discrepancies may arise from:
- Moisture Contamination : Degrades ligand activity; validate inert conditions via Karl Fischer titration .
- Metal Precursor Purity : Use ICP-MS to rule out transition metal impurities . Case Study : If ee values diverge between labs, cross-validate reaction parameters (temperature, solvent polarity) and quantify trace oxygen/water via GC-MS .
Q. How can computational modeling complement experimental studies of this ligand?
- DFT Calculations : Predict optimal metal-ligand coordination modes and transition states .
- Molecular Dynamics : Simulate ligand flexibility under reaction conditions to refine mechanistic hypotheses. Validation : Correlate computed enantioselectivity with experimental ee values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
